Quantified Brain Exposure: Steady-State Brain Concentration 2-Fold Above Cell-Based IC50
SR-3306 achieved a steady-state brain concentration of 347 nM after 14-day continuous subcutaneous infusion (10 mg/kg/day) in the rat 6-OHDA Parkinson's disease model, which is approximately 2-fold higher than its cell-based IC50 for JNK inhibition [1]. By contrast, SP600125—the most commonly used JNK inhibitor tool compound—has no published steady-state brain concentration data from systemic administration in any species; its CNS use often requires nanoparticle encapsulation or direct intracerebral administration [2]. AS601245 is described as blood-brain barrier permeable but lacks a quantified brain-to-plasma ratio in published neuroprotection studies, with effective i.p. doses of 40–80 mg/kg required for gerbil hippocampal neuroprotection compared to SR-3306's 10 mg/kg/day s.c. in rat [3].
| Evidence Dimension | Steady-state brain drug concentration |
|---|---|
| Target Compound Data | 347 nM (rat brain, day 14, 10 mg/kg/day s.c.) |
| Comparator Or Baseline | SP600125: no published brain concentration from systemic dosing; AS601245: no quantified brain concentration; effective neuroprotection dose 40–80 mg/kg i.p. in gerbil |
| Quantified Difference | SR-3306 brain level is ~2-fold above its cell-based IC50; no equivalent metric exists for SP600125. AS601245 neuroprotection requires 4–8× higher mg/kg dose than SR-3306 in rodent CNS models. |
| Conditions | Rat 6-OHDA Parkinson's model; subcutaneous minipump delivery at 5 µL/h; brain samples collected day 14 [1] |
Why This Matters
Directly quantified brain exposure with a ≥2-fold margin above the cellular IC50 provides measurable confidence in CNS target engagement, whereas most JNK inhibitors lack this quantitative pharmacokinetic-pharmacodynamic (PK-PD) anchor.
- [1] Crocker CE, Khan S, Cameron MD, Robertson HA, Robertson GS, LoGrasso PV. JNK Inhibition Protects Dopamine Neurons and Provides Behavioral Improvement in a Rat 6-Hydroxydopamine Model of Parkinson's Disease. ACS Chem Neurosci. 2011;2(4):207-212. Steady-state brain levels of SR-3306 at day 14 were 347 nM, which was approximately two-fold higher than the cell-based IC50 for this compound. View Source
- [2] Synergistic Effects of Radiotherapy With JNK Inhibitor-Incorporated Nanoparticle in an Intracranial Lewis Lung Carcinoma Mouse Models. The blood-brain barrier (BBB) permeability to the JNK inhibitor was estimated by BBBflammaTM 440-dye-labeled SP600125, indicating requirement for nanoparticle formulation for CNS delivery. View Source
- [3] AS601245 Data Sheet, MedChemExpress. AS601245 (40, 60, and 80 mg/kg; i.p.) provides significant protection against delayed loss of hippocampal CA1 neurons in a gerbil model of transient global ischemia. IC50: hJNK1 150 nM, hJNK2 220 nM, hJNK3 70 nM. View Source
